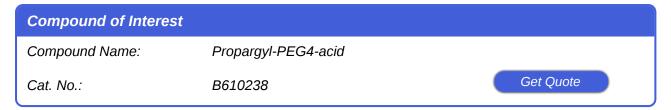


A Technical Guide to Propargyl-PEG4-acid: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Propargyl-PEG4-acid**, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. We will cover its fundamental properties, detail its applications, and provide example experimental protocols for its use.

Core Properties of Propargyl-PEG4-acid

Propargyl-PEG4-acid is a valuable tool in chemical biology and medicinal chemistry, featuring a terminal alkyne group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The propargyl group enables "click chemistry" reactions, specifically coppercatalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be readily coupled with primary amines.

Below is a summary of its key quantitative data:



Property	Value	References
CAS Number	1415800-32-6	[1][2][3][4]
Molecular Weight	260.28 g/mol	[1][2][3]
Alternate Molecular Weight	260.3 g/mol	[4][5][6][7]
Molecular Formula	C12H20O6	[2][4][5]
Purity	Typically ≥95%	[4][5]

Experimental Protocols

The unique structure of **Propargyl-PEG4-acid** lends itself to a variety of experimental applications, most notably in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

1. Amide Coupling via Carboxylic Acid Activation

This protocol details the conjugation of **Propargyl-PEG4-acid** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- Propargyl-PEG4-acid
- Amine-containing molecule of interest
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography or dialysis)



Procedure:

- Activation of Carboxylic Acid: Dissolve Propargyl-PEG4-acid in anhydrous DMF or DMSO.
 Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine: Add the activated Propargyl-PEG4-acid solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio will depend on the desired degree of labeling.
- Reaction Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle stirring.
- Quenching: Quench the reaction by adding a small molecule with a primary amine, such as
 Tris or hydroxylamine, to consume any unreacted NHS ester.
- Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents.
- 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl-modified molecule (from the previous protocol) to an azide-containing molecule.

Materials:

- Propargyl-functionalized molecule
- Azide-containing molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)



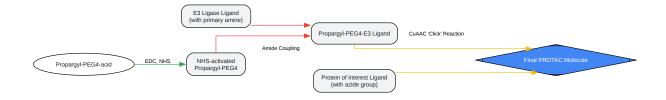
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system

Procedure:

- Prepare Reactants: Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.
- Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
- Initiate Reaction: Add the CuSO4 and sodium ascorbate to the reaction mixture. A typical
 concentration is 1 mM CuSO4 and 5 mM sodium ascorbate. If using a ligand like TBTA to
 protect the biomolecule, pre-mix it with the CuSO4.
- Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The
 reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or
 SDS-PAGE).
- Purification: Purify the final conjugate to remove the copper catalyst and other small molecule reagents. This can be achieved through methods like size-exclusion chromatography or affinity chromatography.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using **Propargyl-PEG4-acid** as a linker. This process involves the two key reactions detailed in the protocols above.





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Caption: A generalized workflow for PROTAC synthesis using **Propargyl-PEG4-acid**.

This technical guide provides a foundational understanding of **Propargyl-PEG4-acid** for its effective application in research and development. The provided protocols are starting points and may require optimization based on the specific molecules involved.

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